2-Bromo-4-methoxy-6-methylpyrimidine
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Overview
Description
2-Bromo-4-methoxy-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrimidine, characterized by the presence of bromine, methoxy, and methyl substituents on the pyrimidine ring.
Mechanism of Action
Target of Action
It has been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
In the context of its use in the synthesis of p38α mitogen-activated protein kinase inhibitors, it may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
As a potential component of p38α mitogen-activated protein kinase inhibitors, it may influence pathways related to the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .
Result of Action
As a potential component of p38α mitogen-activated protein kinase inhibitors, it may contribute to the inhibition of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-6-methylpyrimidine typically involves the bromination of 4-methoxy-6-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Biaryl compounds formed through coupling reactions .
Scientific Research Applications
2-Bromo-4-methoxy-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the methoxy group.
4-Methoxy-6-methylpyrimidine: Similar but lacks the bromine substituent.
Uniqueness: 2-Bromo-4-methoxy-6-methylpyrimidine is unique due to the combination of bromine, methoxy, and methyl groups on the pyrimidine ring, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-bromo-4-methoxy-6-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGQBKWXPATXTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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